molecular formula C23H18O4 B3714056 3-[(4-ethenylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

3-[(4-ethenylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B3714056
M. Wt: 358.4 g/mol
InChI Key: ZVBZGVGDXGRDKX-UHFFFAOYSA-N
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Description

3-[(4-Ethenylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[c]chromen-6-one core with an 8-methoxy group and a 3-[(4-ethenylbenzyl)oxy] substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethenylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzo[c]chromen-6-one core, which can be derived from commercially available starting materials.

    Etherification: The 3-[(4-ethenylbenzyl)oxy] substituent is introduced via an etherification reaction. This involves the reaction of the benzo[c]chromen-6-one derivative with 4-ethenylbenzyl alcohol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethenylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethenylbenzyl groups are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-[(4-Ethenylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-ethenylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
  • 3-[(4-Methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Uniqueness

3-[(4-Ethenylbenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one is unique due to the presence of the ethenylbenzyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and may enhance its efficacy in specific applications.

Properties

IUPAC Name

3-[(4-ethenylphenyl)methoxy]-8-methoxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-3-15-4-6-16(7-5-15)14-26-18-9-11-20-19-10-8-17(25-2)12-21(19)23(24)27-22(20)13-18/h3-13H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBZGVGDXGRDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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